N-(2-Aminoethyl)anthracene-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
594871-04-2 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)anthracene-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-7-8-19-17(20)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8,18H2,(H,19,20) |
InChI Key |
JYGJNWKJKXGFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)NCCN |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Aminoethyl Anthracene 2 Carboxamide and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of N-(2-Aminoethyl)anthracene-2-carboxamide reveals that the most logical disconnection is at the amide bond. This bond is formed between the carboxyl group of anthracene-2-carboxylic acid and one of the amino groups of ethylenediamine (B42938). This disconnection points to two primary precursors: anthracene-2-carboxylic acid and ethylenediamine.
Due to the symmetrical nature of ethylenediamine, a direct reaction with anthracene-2-carboxylic acid would likely result in a mixture of the desired mono-acylated product and the di-acylated byproduct, along with unreacted starting materials. To achieve selective mono-amidation, a protecting group strategy for one of the amino groups of ethylenediamine is essential. Therefore, a more refined retrosynthetic approach identifies N-protected ethylenediamine as a crucial intermediate. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, leading to N-(tert-butoxycarbonyl)-1,2-diaminoethane (N-Boc-ethylenediamine) as a key precursor.
Synthesis or acquisition of anthracene-2-carboxylic acid.
Preparation of mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine).
Amide coupling of anthracene-2-carboxylic acid with the protected ethylenediamine, followed by deprotection of the second amino group to yield the final product.
Approaches to Anthracene-2-carboxylic Acid Synthesis
Anthracene-2-carboxylic acid serves as the foundational scaffold for the target molecule. This key intermediate is commercially available from various chemical suppliers, which is often the most practical route for laboratory-scale synthesis of its derivatives. researchgate.netresearchgate.net For instances where a de novo synthesis is required, several methods can be employed.
One common approach involves the oxidation of a suitable 2-substituted anthracene (B1667546) precursor. For example, 2-methylanthracene (B165393) can be oxidized to anthracene-2-carboxylic acid. Another strategy is the carbonation of an organometallic derivative of anthracene. This can be achieved by halogenating anthracene at the 2-position, followed by formation of a Grignard or organolithium reagent, which is then quenched with carbon dioxide to afford the carboxylic acid.
Furthermore, functional group interconversion from other 2-substituted anthracenes is a viable option. For instance, the hydrolysis of 2-cyanoanthracene or the oxidation of 2-anthraldehyde can yield the desired carboxylic acid. The synthesis of 9-anthracenecarboxylic acid from 9-anthracenecarbaldehyde via oxidation with reagents like sodium chlorite (B76162) has been reported, and similar principles could be adapted for the 2-isomer. libretexts.org
Amidation Reactions for Carboxamide Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation involves the coupling of the carboxylic acid with the free amino group of a mono-protected ethylenediamine.
Coupling Reagents and Conditions
A variety of coupling reagents are available to facilitate amide bond formation by activating the carboxylic acid. The choice of reagent can influence reaction efficiency, yield, and the purity of the product. Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov These additives can suppress side reactions and improve yields.
Another class of effective coupling reagents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate). growingscience.com These reagents are known for their high efficiency, particularly with challenging substrates. rsc.org The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. sci-hub.st
Protecting Group Strategies for the Aminoethyl Moiety
To ensure the selective formation of the mono-amide, one of the amino groups of ethylenediamine must be protected prior to the coupling reaction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.net The synthesis of mono-Boc-protected ethylenediamine can be achieved by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under controlled conditions. researchgate.net
Introduction of the 2-Aminoethyl Substituent
While the primary strategy involves building the molecule through amidation, alternative approaches for introducing the 2-aminoethyl substituent can be considered, although they are generally less direct for this specific target.
Direct Amination Routes
Directly introducing the N-(2-aminoethyl)carboxamide side chain onto the anthracene ring in a single step is synthetically challenging. Electrophilic amination reactions on an unactivated aromatic ring are generally not feasible.
A more plausible, albeit still indirect, "direct amination" approach would start with a pre-functionalized anthracene. For example, one could envision a route starting from anthracene-2-carbaldehyde. Reductive amination of the aldehyde with mono-protected ethylenediamine would form the C-N bond, followed by oxidation of the resulting secondary amine to an amide. However, this is a multi-step process and not a true direct amination. Reductive amination is a robust method for converting aldehydes to amines.
Given the commercial availability of anthracene-2-carboxylic acid and the high efficiency of modern amidation reactions, the convergent synthesis via amide bond formation remains the most practical and reliable method for preparing this compound.
Functional Group Interconversions
The primary functional group interconversion for the synthesis of this compound is the formation of an amide bond between an activated anthracene-2-carboxylic acid derivative and ethylenediamine. This process typically involves the initial synthesis of the anthracene carboxylic acid core, followed by the coupling reaction.
A common route to obtaining the anthracene scaffold is through the reduction of the corresponding anthraquinone, which protects the reactive 9 and 10 positions and allows for substitution on the outer rings. beilstein-journals.org For instance, anthracene-2-carboxylic acid can be prepared from 2-bromoanthracene (B1280076) via a Grignard reaction followed by carboxylation with carbon dioxide. Alternatively, oxidation of 2-methylanthracene can yield the desired carboxylic acid.
Once anthracene-2-carboxylic acid is obtained, it must be activated for the amidation reaction to proceed efficiently. hepatochem.com Several strategies exist for this activation:
Acyl Chloride Formation: A highly effective method involves converting the carboxylic acid to its corresponding acyl chloride. nih.gov This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly reactive and readily couples with an amine. To avoid side reactions with the free amino group of ethylenediamine, a mono-protected version, such as N-Boc-ethylenediamine, is often used. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions. nih.govorgsyn.org
Use of Coupling Reagents: A milder and widely used approach involves the use of peptide coupling reagents. nih.govgrowingscience.com These reagents facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the harsh conditions of acyl chloride formation. hepatochem.com Common coupling reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve yields and reduce side reactions. nih.gov Other effective reagents include phosphonium salts (e.g., BOP reagent) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). hepatochem.comgrowingscience.com The reaction of an alkali metal salt of the carboxylic acid with an amine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has also been shown to be an efficient method for amidation. organic-chemistry.org
The general reaction scheme using a coupling reagent is depicted below:
Scheme 1: Amide Coupling ReactionThis two-step sequence involving protection and deprotection is a standard strategy in the synthesis of polyamines to ensure selective acylation. orgsyn.org
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |
| EDC | HOBt, DMAP | DMF, DCM, Acetonitrile | Water-soluble byproducts, mild conditions. nih.gov |
| DCC | DMAP | DMF, DCM | High yielding, but dicyclohexylurea byproduct can be difficult to remove. hepatochem.com |
| HATU | DIPEA | DMF | High efficiency, low racemization for chiral acids. growingscience.com |
| HBTU | Hünig's Base | Acetonitrile | Effective for coupling carboxylate salts. organic-chemistry.org |
| SOCl₂ | Pyridine (as base) | Benzene (B151609), Toluene | Forms highly reactive acyl chloride intermediate. nih.gov |
Stereoselective Synthesis of Chiral Derivatives
While this compound itself is not chiral, chiral derivatives can be readily synthesized by introducing stereocenters in the ethylenediamine backbone or on the anthracene ring. The stereoselective synthesis of such derivatives is of interest for applications in asymmetric catalysis and as chiral probes.
One approach involves using a chiral diamine in the coupling step. For example, coupling anthracene-2-carboxylic acid with a commercially available chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane, would yield a chiral product. The amide coupling conditions, particularly with modern coupling reagents like HATU, are generally mild and designed to minimize racemization if the carboxylic acid itself were chiral. growingscience.com
Another strategy involves the use of a chiral auxiliary. Anthracene templates have been employed as stereocontrolling agents in Diels-Alder reactions. researchgate.net A similar principle could be applied by attaching a chiral auxiliary to the anthracene-2-carboxylic acid. Subsequent reaction with a prochiral substrate could proceed with high diastereoselectivity, followed by removal of the auxiliary.
For introducing chirality via the amine component, methods for the asymmetric synthesis of α-amino acid derivatives could be adapted. For instance, chiral N,N′-dioxide/metal complexes have been used to catalyze the asymmetric rearrangement of ammonium (B1175870) salts to produce chiral amino acid derivatives, which could then be elaborated into chiral diamines. rsc.org Furthermore, stereoselective amination of thioethers using a chiral N-mesyloxycarbamate in the presence of a chiral rhodium catalyst has been reported to produce sulfilimines with high stereoselectivity, demonstrating a pathway to chiral nitrogen-containing compounds. researchgate.net
Scalability Considerations for Research Applications
The synthesis of this compound in quantities suitable for research applications (milligram to gram scale) requires careful consideration of the synthetic route's efficiency and practicality. rsc.org While many synthetic methods are developed at a small scale, scaling up can present challenges. rsc.org
For the preparation of research quantities, the choice of reagents and reaction conditions is crucial. The use of highly reactive but potentially hazardous intermediates like acyl chlorides, formed with thionyl chloride, may be suitable for small-scale synthesis but could require more stringent safety precautions at a larger scale. nih.gov
In contrast, one-pot amide coupling reactions using reagents like EDC/HOBt or HATU are often more amenable to scale-up due to their milder conditions and operational simplicity. nih.govgrowingscience.com Optimizing reaction parameters such as catalyst concentration, solvent, and temperature is key to maximizing yield and minimizing byproducts, which simplifies purification. growingscience.comfrontiersin.org
A critical factor in scalability is the purification process. Chromatographic purification, while effective at the milligram scale, can become cumbersome and costly for larger quantities. Therefore, developing a synthetic route that yields a product that can be purified by crystallization or simple extraction is highly desirable for scalability. google.com For example, if the final product or an intermediate can be precipitated as a salt and then neutralized, this can be an effective large-scale purification step. nih.gov The use of flow chemistry, where reagents are mixed in continuous streams, can also offer advantages for scalability by providing precise control over reaction time and temperature, potentially improving yield and safety. nih.gov
Purification and Isolation Techniques for High Purity Materials
Achieving high purity of the final compound, this compound, is essential for its reliable use in any application. The purification strategy will depend on the nature of the impurities generated during the synthesis.
Column Chromatography: This is the most common technique for purifying research-scale quantities of organic compounds. nih.govgrowingscience.com Silica (B1680970) gel is a standard stationary phase. The mobile phase (eluent) would typically be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product, and finally any highly polar impurities. Given the presence of a free amino group, the product may exhibit tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.
Crystallization/Recrystallization: If the product is a solid, crystallization is a powerful technique for obtaining high-purity material. google.com This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For this compound, which possesses a basic amino group, forming a salt (e.g., a hydrochloride or mesylate salt) can often facilitate crystallization and improve handling of the compound. nih.gov
Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of the reaction to separate the product from reagents and byproducts based on their solubility and acid-base properties. After the coupling reaction and prior to deprotection (while the amine is still Boc-protected), the organic layer containing the protected intermediate can be washed with dilute acid and base to remove unreacted starting materials. After deprotection of the Boc group, the final product, now containing a basic amine, can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting the free amine into an organic solvent. orgsyn.org
Adsorption: In some cases, impurities can be removed by treating a solution of the crude product with an adsorbent like activated carbon or silica gel, followed by filtration. google.com This is particularly useful for removing colored impurities or highly polar byproducts.
The purity of the final compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(2-Aminoethyl)anthracene-2-carboxamide, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core, the protons of the ethylenediamine (B42938) side chain, and the amide proton.
The aromatic region would likely display a complex pattern of multiplets between δ 7.0 and 9.0 ppm, characteristic of a 2-substituted anthracene ring system. The protons on the anthracene core would show splitting patterns determined by their coupling with neighboring protons. The two protons of the ethylamino group (-CH₂-NH₂) and the two protons of the amide-linked ethyl group (-CO-NH-CH₂-) are expected to appear as triplets in the aliphatic region of the spectrum, likely between δ 2.5 and 4.0 ppm. The chemical shifts of these methylene (B1212753) groups are influenced by the adjacent electronegative nitrogen atoms. The amine (-NH₂) and amide (-NH-) protons would typically appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Anthracene-H (aromatic) | 7.0 - 9.0 | Multiplet | - |
| -CO-NH- | 7.5 - 8.5 | Broad Singlet | - |
| -CH₂-NH₂ | 2.8 - 3.2 | Triplet | 5-7 |
| -NH-CH₂- | 3.4 - 3.8 | Triplet | 5-7 |
| -NH₂ | 1.5 - 3.0 | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
The carbon atoms of the anthracene ring are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm. The quaternary carbons of the anthracene core would show distinct chemical shifts compared to the protonated carbons. The carbonyl carbon of the amide group is anticipated to appear significantly downfield, generally in the range of δ 165-175 ppm, due to the deshielding effect of the double-bonded oxygen. The two methylene carbons of the ethylenediamine side chain would be found in the aliphatic region, with predicted chemical shifts between δ 40 and 50 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Anthracene-C (aromatic) | 120 - 140 |
| -C=O (amide) | 165 - 175 |
| -CH₂-NH₂ | 40 - 45 |
| -NH-CH₂- | 45 - 50 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a cross-peak between the two methylene groups of the ethylenediamine side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene groups and the protonated carbons of the anthracene ring based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For example, HMBC would show correlations from the amide proton to the carbonyl carbon and to the adjacent methylene carbons, as well as to carbons on the anthracene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data can provide insights into the conformation and stereochemistry of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying functional groups. The FTIR spectrum of this compound would display characteristic absorption bands.
The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be a strong absorption, typically observed around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1520-1570 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the anthracene ring would appear in the 1450-1600 cm⁻¹ region.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1520 - 1570 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of this compound are primarily governed by the anthracene core, with modifications introduced by the aminoethyl carboxamide substituent at the 2-position.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to exhibit the characteristic spectral features of the anthracene chromophore. The anthracene molecule itself displays a series of absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions. Typically, anthracene shows a strong absorption band around 250 nm and a series of vibrationally structured bands between 300 and 380 nm. mdpi.comnih.gov These structured bands are a hallmark of the ¹Lₐ band transition in polycyclic aromatic hydrocarbons. nih.gov
The substitution at the 2-position with an N-(2-aminoethyl)carboxamide group is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This shift arises from the extension of the π-conjugated system and the electronic influence of the carboxamide group. For instance, structural modifications to the anthracene core have been shown to shift absorption peaks, with functional group additions altering the photochemical characteristics. nih.gov Theoretical studies on other anthracene derivatives have also demonstrated that substitutions can affect the HOMO-LUMO energy gap, leading to changes in the absorption spectrum. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value/Range | Basis of Expectation |
|---|---|---|
| λmax (nm) | ~340-400 nm | Based on data for other 2-substituted anthracene derivatives and the expected bathochromic shift. mdpi.comnih.gov |
| Molar Absorptivity (ε, M-1cm-1) | 5,000 - 15,000 | Typical range for π-π* transitions in anthracene derivatives. nih.gov |
Note: These are expected values based on analogous compounds, as specific experimental data for this compound is not available in the cited literature.
Fluorescence Spectroscopy for Photophysical Properties
Anthracene and its derivatives are well-known for their fluorescent properties. The fluorescence of this compound is expected to originate from the first excited singlet state (S₁) of the anthracene moiety.
Emission Spectra: The fluorescence emission spectrum is predicted to be a mirror image of the absorption band at the longest wavelengths, exhibiting a clear vibrational structure. The emission maximum (λem) will be red-shifted relative to the absorption maximum (Stokes shift). The exact position of the emission peak is influenced by the solvent polarity and the nature of the substituent. For other N-alkyl and N,N-dialkyl carboxamides of anthracene, the fluorescence properties show some dependence on the substituent, which can influence the rates of radiative and non-radiative decay processes. acs.org
Quantum Yields and Lifetime Measurements: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For anthracene, the quantum yield is around 0.27-0.36 in various solvents. nih.govomlc.org The introduction of the aminoethyl carboxamide group may alter this value. Substituents can introduce new non-radiative decay pathways, potentially lowering the quantum yield, or they can increase the rigidity of the molecule, leading to a higher quantum yield. The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is typically in the nanosecond range for anthracene derivatives. acs.org
Table 2: Expected Photophysical Properties of this compound
| Parameter | Expected Value/Range | Basis of Expectation |
|---|---|---|
| Emission λmax (nm) | ~400-450 nm | Based on typical Stokes shifts for anthracene derivatives. researchgate.net |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Dependent on solvent and substituent effects on non-radiative decay. nih.govomlc.org |
| Fluorescence Lifetime (τF, ns) | 1 - 10 ns | Typical range for fluorescent anthracene derivatives. acs.org |
Note: These are expected values based on analogous compounds, as specific experimental data for this compound is not available in the cited literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its chemical formula, C₁₇H₁₆N₂O. This precise measurement is crucial for confirming the identity of the compound.
Table 3: Calculated Exact Mass for this compound
| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]+ | C₁₇H₁₇N₂O | 265.1335 |
| [M+Na]+ | C₁₇H₁₆N₂ONa | 287.1155 |
| [M]+• | C₁₇H₁₆N₂O | 264.1257 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions, which provides valuable structural information. For this compound, the fragmentation is expected to occur at the weakest bonds, primarily within the aminoethyl carboxamide side chain.
Common fragmentation pathways would likely involve:
Cleavage of the amide bond (C-N).
Fragmentation of the ethylamino group.
Loss of small neutral molecules such as CO or parts of the ethylamine (B1201723) chain.
The mass spectrum of the parent anthracene core is characterized by a stable molecular ion due to its aromaticity. nist.govresearchgate.net Therefore, many of the fragment ions are expected to retain the anthracene moiety.
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure data for this compound has been found in the searched literature, the analysis of related structures provides insight into the potential packing motifs.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anthracene |
| N,N-diethyl-9-anthramide |
| 9-anthramide |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing
Although a crystal structure for this compound has not been reported, studies on other anthracene derivatives highlight the type of data that can be obtained. For instance, the structural analysis of two new anthracene derivatives, diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) and diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DEADP), provides detailed crystallographic information. mdpi.com The crystal packing of these related molecules is stabilized by π–π interactions. mdpi.com
Below is a table showcasing the kind of crystallographic data that would be expected from an SC-XRD analysis of a crystalline sample of this compound, exemplified by the reported data for DADB. mdpi.com
Table 1: Illustrative Crystallographic Data for an Anthracene Derivative (DADB)
| Parameter | Value |
|---|---|
| Chemical Formula | C24H22O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.0556(3) |
| b (Å) | 4.03270(10) |
| c (Å) | 18.0384(4) |
| β (°) | 90.7920(10) |
| Volume (ų) | 950.04(4) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.313 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phases present in a material, determining the degree of crystallinity, and can be used for quality control. A PXRD pattern is a fingerprint of a crystalline solid.
No published PXRD patterns for this compound were found in the literature. However, research on related materials demonstrates the utility of this technique. For example, the PXRD patterns of pure anthracene and perylene-doped anthracene have been studied to confirm the crystallinity of the samples. researchgate.net Such an analysis for this compound would be essential to characterize its solid form, identify any potential polymorphs, and assess its purity.
A hypothetical PXRD data table for this compound would list the diffraction angles (2θ) and their corresponding intensities, which could be compared to simulated patterns or those of known phases.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are highly sensitive to the three-dimensional structure and stereochemistry of a compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for determining the absolute configuration of a chiral center and for studying the conformational properties of molecules in solution.
For CD spectroscopy to be applicable to this compound, a chiral derivative would need to be synthesized. The ethylenediamine moiety provides a potential site for the introduction of chirality, for instance, by using a chiral diamine precursor.
No studies on chiral derivatives of this compound or their characterization by CD spectroscopy were identified in the reviewed literature. However, the study of other chiral anthracene derivatives would be expected to show distinct CD signals corresponding to the electronic transitions of the anthracene chromophore, which would be perturbed by the chiral environment. The sign and intensity of these Cotton effects could provide valuable information about the stereochemistry and solution-state conformation of such derivatives.
Computational and Theoretical Investigations of N 2 Aminoethyl Anthracene 2 Carboxamide
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For N-(2-Aminoethyl)anthracene-2-carboxamide, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms (the ground state). Functionals such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p) are commonly employed for anthracene (B1667546) derivatives to achieve a balance between accuracy and computational cost. mdpi.com
Once optimized, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For anthracene derivatives, these orbitals are often localized on the fused ring system. rsc.org
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen and nitrogen atoms of the carboxamide and amino groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino and amide groups.
Table 1: Illustrative DFT-Calculated Properties for this compound.
Note: This data is hypothetical and serves to illustrate the typical output of DFT calculations for this type of molecule.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical stability and electronic transitions |
| Dipole Moment | 3.5 D | Overall polarity of the molecule |
For even greater accuracy, particularly for understanding excited states or complex interactions, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. They are valuable for benchmarking DFT results and for calculations where DFT may be less reliable, such as in describing dispersion forces accurately, which are crucial for non-covalent interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
The this compound molecule possesses significant conformational flexibility, primarily due to the rotatable single bonds in the aminoethyl side chain. Molecular Dynamics (MD) simulations could be employed to explore its conformational landscape and dynamics over time.
An MD simulation would model the atomic motions of the molecule (and potentially surrounding solvent molecules) by solving Newton's equations of motion. This would reveal:
Preferred Conformations: Identifying the most stable, low-energy conformations of the side chain relative to the rigid anthracene core.
Intramolecular Hydrogen Bonding: Determining the probability and lifetime of hydrogen bonds between the terminal amino group (-NH2) and the carboxamide oxygen (-C=O).
Solvent Effects: Simulating how the molecule interacts with and orients itself in different solvents.
These simulations provide a dynamic picture that complements the static view from geometry optimization.
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing synthesized compounds.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, one can assign the peaks observed in experimental spectra to specific molecular motions (e.g., N-H stretching, C=O stretching, aromatic C-H bending).
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). This is highly useful for confirming the structure of the molecule by comparing the predicted spectrum with the experimental one.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λ_max), which is expected to arise from π-π* transitions within the anthracene core.
Table 2: Illustrative Predicted Spectroscopic Data for this compound.
Note: This data is hypothetical, representing typical results from spectroscopic prediction calculations.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~3400 cm⁻¹ | N-H stretch (amine) |
| IR | Vibrational Frequency | ~1660 cm⁻¹ | C=O stretch (amide I) |
| ¹³C NMR | Chemical Shift | ~168 ppm | Amide Carbonyl (C=O) |
| UV-Vis (TD-DFT) | λ_max | ~350 nm | S₀ → S₁ (π-π*) transition |
Reaction Mechanism Studies and Transition State Calculations
Theoretical chemistry can be used to model the reactivity of this compound. For instance, one could study its potential role in a chemical reaction, such as its participation in a [4+4] photocycloaddition, a reaction known for anthracene derivatives. mdpi.com
Computational chemists can map out the entire potential energy surface of a reaction. This involves:
Optimizing the geometries of the reactants and products.
Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.
Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.
Such studies provide mechanistic insights at a molecular level that are often difficult to obtain through experiments alone.
Investigation of Non-Covalent Interactions and Supramolecular Assembly Prediction
The structure of this compound is well-suited for forming complex assemblies through non-covalent interactions. The amide and amine groups are excellent hydrogen bond donors and acceptors, while the flat anthracene core is prone to π-π stacking.
Computational methods to study these phenomena include:
Non-Covalent Interaction (NCI) Analysis: This technique, based on the electron density and its derivatives, generates intuitive 3D plots that visualize different types of non-covalent interactions. For a dimer of this compound, NCI plots would likely show large, green-colored surfaces between the anthracene planes, indicating van der Waals or π-stacking interactions. Blue-colored discs between the N-H and C=O/N groups would indicate strong, stabilizing hydrogen bonds.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to find bond paths between atoms, including those not formally bonded. The presence of a bond path between, for example, a hydrogen atom on one molecule and an oxygen atom on another provides quantitative evidence of a hydrogen bond.
Molecular Docking: If investigating the interaction of this compound with a biological macromolecule, molecular docking simulations could predict the preferred binding orientation and affinity within a receptor's active site. rsc.org
These investigations are crucial for understanding how the molecule might behave in the solid state (crystal engineering) or in biological systems.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is particularly valuable in the fields of materials science and medicinal chemistry for screening and designing novel molecules with desired characteristics, thereby reducing the need for extensive and time-consuming experimental synthesis and testing. For a molecule such as this compound, QSPR can offer insights into its potential behavior and properties by correlating its structural features with specific endpoints.
The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, is quantitatively related to its properties. These relationships are established through the development of mathematical models. The process involves three main stages: the generation of molecular descriptors, the selection of the most relevant descriptors, and the development and validation of a regression or classification model.
For a compound like this compound, a wide array of molecular descriptors can be calculated to capture its structural and chemical information. These descriptors fall into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Zagreb indices and connectivity indices, which have been used in studies of polycyclic aromatic hydrocarbons (PAHs). informaticsjournals.co.inresearchgate.net
Geometric descriptors: These are based on the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.
Electronic descriptors: Derived from quantum chemical calculations, these descriptors quantify the electronic properties of the molecule. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.net These are crucial for understanding reactivity and intermolecular interactions.
Physicochemical descriptors: These relate to properties such as hydrophobicity (logP), molar refractivity, and polarizability, which are important for predicting the compound's behavior in different environments.
Once a pool of descriptors is generated, statistical methods are employed to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning techniques are increasingly used to handle complex, non-linear relationships. researchgate.net These can include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.gov For instance, in studies of amide derivatives, methods like support vector regression have been shown to build robust predictive models. nih.gov
Given the absence of specific published QSPR studies on this compound, the following table is an illustrative example of how QSPR data for this compound might be presented. The properties and descriptor values are hypothetical and serve to demonstrate the concept.
| Molecular Descriptor | Descriptor Type | Hypothetical Value | Predicted Property | Hypothetical Predicted Value |
|---|---|---|---|---|
| Molecular Weight | Constitutional | 276.34 g/mol | Aqueous Solubility (logS) | -3.5 |
| logP (Octanol-Water Partition Coefficient) | Physicochemical | 3.2 | Boiling Point (°C) | 550 |
| Topological Polar Surface Area (TPSA) | Topological | 65.4 Ų | Fluorescence Quantum Yield | 0.65 |
| HOMO Energy | Quantum-Chemical | -5.8 eV | Reactivity Index | 2.1 |
| LUMO Energy | Quantum-Chemical | -1.5 eV | Photostability | Moderate |
The validation of a QSPR model is a critical step to ensure its predictive power and robustness. This is typically achieved through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds. conicet.gov.ar A well-validated QSPR model could then be used to predict the properties of other, structurally similar anthracene carboxamide derivatives, guiding further research and development.
Advanced Applications in Chemical Systems
Supramolecular Chemistry and Molecular Recognition Phenomena
The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to the projected applications of N-(2-Aminoethyl)anthracene-2-carboxamide. The strategic placement of functional groups on the anthracene (B1667546) core allows for the design of molecules capable of selective recognition and self-assembly.
Design Principles for Host-Guest Systems
The design of host-guest systems hinges on the principles of molecular complementarity, where the host molecule possesses a cavity or binding site that is sterically and electronically matched to a specific guest molecule. For anthracene derivatives, the aromatic surface can engage in π-π stacking interactions, while the amide and amine functionalities provide sites for hydrogen bonding and electrostatic interactions. In the case of this compound, the ethylenediamine (B42938) moiety could be exploited to create a binding pocket for guest molecules, a concept seen in other anthracene-based tripodal ligands designed for anion sensing nih.gov. The combination of a rigid anthracene backbone with flexible side chains allows for pre-organization of the host, minimizing the entropic penalty upon guest binding and enhancing binding affinity and selectivity.
Investigation of Selective Recognition of Inorganic Species (e.g., Metal Ions, Anions)
Anthracene derivatives have been extensively developed as fluorescent chemosensors for the detection of various inorganic species. The fluorescence of the anthracene unit is highly sensitive to its local environment and can be quenched or enhanced upon binding of a metal ion or anion. This response is often mediated by photoinduced electron transfer (PET), where the binding event modulates the energy levels of the receptor, affecting the fluorescence output.
For instance, anthracene-based adenine derivatives have demonstrated selective fluorescence quenching in the presence of Cu²⁺ ions beilstein-journals.orgnih.gov. Similarly, an anthracene-appended multifunctional organic scaffold has been used to create zinc(II) compounds with potential chemotherapeutic applications, where the binding of the metal ion to the scaffold was confirmed by changes in the absorption and emission spectra of the anthracene moiety rsc.org.
In the realm of anion recognition, anthracene-based tripodal chemosensors have shown the ability to bind anions such as fluoride and sulfate through hydrogen bonding and electrostatic interactions, leading to an enhancement of fluorescence nih.gov. Anthracene-appended boronic acid derivatives have also been studied for their interaction with various organic and inorganic anions, where binding to the boronic acid group resulted in a "turn-off" fluorescence response rsc.org. The presence of both a hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygen), along with the amino group in this compound, suggests its potential for selective recognition of anions through multiple interaction points.
Table 1: Examples of Anthracene Derivatives in Ion Recognition
| Anthracene Derivative Class | Target Ion | Sensing Mechanism | Observed Effect |
| Anthracene-adenine conjugates | Cu²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence quenching beilstein-journals.orgnih.gov |
| Anthracene-appended scaffold | Zn²⁺ | Coordination | Changes in absorption and emission spectra rsc.org |
| Anthracene-based tripodal ligand | F⁻, SO₄²⁻ | Hydrogen bonding, electrostatic interactions | Fluorescence enhancement nih.gov |
| Anthracene-boronic acid conjugate | Carboxylates, phosphates | Hydrogen bonding | Fluorescence quenching rsc.org |
Self-Assembly Processes and Formation of Higher-Order Structures
The planar structure of the anthracene core promotes π-π stacking, a key driving force for the self-assembly of these molecules into well-defined, higher-order structures. The formation of these supramolecular architectures is also guided by other non-covalent interactions such as hydrogen bonding and van der Waals forces. For example, 9-anthracene carboxylic acid has been shown to self-assemble on silver surfaces, forming various ordered phases depending on the molecular surface density researchgate.net.
The interplay of π-π stacking of the anthracene units and hydrogen bonding between amide groups in related carboxamides can lead to the formation of one-dimensional structures like nanofibers. These nanofibers can then entangle to form larger, three-dimensional networks. The specific morphology of the self-assembled structures can be influenced by factors such as solvent polarity and temperature. In some cases, anthracene derivatives have been observed to form complex hierarchical structures, such as prickly microspheres composed of needle-like rods, in aqueous solutions koreascience.krresearchgate.net. The self-assembly of an anthracene-based organoplatinum metallacycle resulted in a highly twisted structure due to strong π-π stacking and steric hindrance, which in turn led to enhanced emission in solution nih.gov.
Development of Supramolecular Hydrogels and Organogels
The ability of anthracene derivatives to self-assemble into fibrillar networks is the foundation for their use as low-molecular-weight gelators. These gelators can immobilize solvent molecules within their 3D network, forming supramolecular gels. Depending on the nature of the solvent, either hydrogels (with water) or organogels (with organic solvents) can be formed.
For instance, amphiphilic gluconamide-tailed anthracene gelators have been synthesized and shown to form stable hydrogels with fibrillar structures rsc.org. These hydrogels exhibited multi-stimuli-responsive behavior. In another example, generic photodimerizing polyethylene glycol-anthracene macromolecules have been used to create photo-responsive hydrogels nih.gov. The formation of organogels from an anthracene derivative containing a urea group has also been reported, with the interesting observation of enhanced fluorescence upon gelation nih.govresearchgate.net. Furthermore, charge-transfer interactions between bile acid appended anthracenes and an acceptor molecule have been shown to mediate the formation of organogels researchgate.net. The structure of this compound, with its hydrophilic amine and amide groups and hydrophobic anthracene core, suggests its potential as an amphiphilic molecule capable of forming such gel structures.
Stimuli-Responsive Supramolecular Systems
A key feature of supramolecular systems is their dynamic and often reversible nature, which allows them to respond to external stimuli. Anthracene-based systems have been designed to be responsive to a variety of stimuli, including light, heat, and chemical inputs.
The most well-known photo-responsive behavior of anthracene is its [4π+4π] photodimerization upon irradiation with UV light (typically around 365 nm), which can be reversed with shorter wavelength UV light or heat. This reversible dimerization has been utilized to create photo-controllable hydrogels, where the crosslinking density can be tuned by light exposure, thereby controlling properties like swelling and drug release nih.govresearchgate.net.
Temperature is another common stimulus. The non-covalent interactions that hold supramolecular assemblies together are often temperature-sensitive, allowing for thermo-responsive gel-sol transitions. Additionally, the introduction of specific functional groups can impart chemo-responsiveness. For example, hydrogels made from gluconamide-tailed anthracenes were found to be responsive to the presence of certain anions rsc.org. The amine group in this compound could confer pH-responsiveness, as protonation or deprotonation would alter the molecule's charge and hydrogen-bonding capabilities, potentially leading to disassembly or altered recognition properties.
Table 2: Stimuli-Responsive Behavior in Anthracene-Based Systems
| Stimulus | Mechanism | System | Potential Application |
| Light (UV) | [4π+4π] photodimerization/cleavage | Anthracene-grafted polymers | Photo-controlled drug delivery, reversible crosslinking nih.govresearchgate.net |
| Temperature | Disruption of non-covalent interactions | Supramolecular gels | Thermo-responsive materials, controlled release rsc.org |
| Anions | Host-guest interaction | Functionalized hydrogels | Chemical sensing, targeted release rsc.org |
| pH | Protonation/deprotonation of amine groups | Amine-containing systems | pH-responsive drug delivery, smart materials |
Materials Science and Advanced Functional Materials
The unique electronic and photophysical properties of the anthracene core make its derivatives highly valuable in the field of materials science for the creation of advanced functional materials. Anthracene and its derivatives are known for their strong fluorescence, and their ability to self-assemble into ordered structures can lead to materials with interesting optical and electronic properties nih.gov.
Anthracene derivatives have been incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) rsc.orgresearchgate.net. For instance, 2-phenylanthracene derivatives have been designed as multifunctional materials that combine the properties of liquid crystals with strong fluorescence, demonstrating high hole mobility in OFETs and solid-state blue emission in OLEDs rsc.org.
The ability of anthracene derivatives to form metal-organic frameworks (MOFs) has also been explored. Luminescent cadmium(II)-MOFs based on an anthracene-triazole ligand have been synthesized and shown to be effective fluorescent sensors for the detection of Fe³⁺, Cr₂O₇²⁻, and picric acid acs.org. The incorporation of this compound into polymers could lead to new functional polymers with tailored properties. For example, anthracene derivatives with amide and amine functions have been used as stabilizers for palladium nanoparticles in catalysis researchgate.net. The combination of the anthracene chromophore with the versatile functional groups in this compound opens up possibilities for its use in a wide range of advanced materials, from sensors and electronic devices to catalysts and smart polymers.
Catalysis and Chemical Transformations
The utility of anthracene derivatives extends into the realm of chemical synthesis and catalysis, where they can play a crucial role as ligands that coordinate to transition metals.
The field of transition metal catalysis relies heavily on the design of organic ligands that can modulate the reactivity and selectivity of the metal center. rsc.org The this compound molecule is an excellent candidate for ligand design. It possesses multiple potential coordination sites: the nitrogen atoms of the primary amine and the amide group, as well as the oxygen atom of the carbonyl group. This multidentate character could allow it to form stable chelate complexes with a variety of transition metals.
Anthracene-based ligands have been successfully incorporated into metal-organic frameworks (MOFs), which have shown activity in catalytic reactions. Furthermore, anthracene-containing ligands have been used to construct supramolecular structures like metallacycles and metallacages, which have applications in catalysis and sensing. beilstein-journals.org The rigid anthracene backbone can provide a well-defined structural framework, while the flexible aminoethyl-carboxamide side chain can position the metal center for specific catalytic transformations. The amine and amide functionalities are particularly relevant, as similar structures have been used to stabilize catalytically active palladium nanoparticles. mdpi.com
Photoredox Catalysis Applications
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing light to initiate single-electron transfer processes that can drive a wide array of chemical transformations. The core principle involves a photocatalyst that, upon light absorption, can be excited to a state where it can act as either a potent oxidant or reductant.
Currently, there is a lack of specific research literature detailing the application of this compound as a photoredox catalyst. However, the anthracene moiety within the molecule is a well-known photosensitizer. Anthracene and its derivatives are capable of absorbing UV-A light and transitioning to excited states with significant redox potentials. This fundamental property suggests that this compound could potentially be explored for such applications. The aminoethyl and carboxamide functional groups could also play a role in modulating the photophysical and electrochemical properties of the anthracene core, or in binding to specific substrates, although further research is required to substantiate this.
Organocatalytic Applications
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. These catalysts offer a more sustainable and often more selective alternative to traditional metal-based catalysts.
To date, there are no published studies specifically investigating the use of this compound in organocatalytic applications. The molecule possesses both a primary amine and an amide group, which are common functional motifs in organocatalysts. For instance, primary amines can participate in enamine and iminium ion catalysis, which are cornerstone strategies in asymmetric synthesis. The amide group could potentially act as a hydrogen bond donor, influencing the stereochemical outcome of a reaction. However, without experimental data, the potential for this compound to act as an effective organocatalyst remains speculative.
Analytical Chemistry and Detection Systems
The highly fluorescent nature of the anthracene core makes this compound and its derivatives promising candidates for the development of chemical sensors. These sensors can be designed to detect a variety of analytes through changes in their fluorescence properties.
Development of Fluorescent Probes for Specific Analytes
Fluorescent probes are molecules that exhibit a change in their fluorescence intensity or wavelength upon interacting with a specific analyte. The anthracene scaffold is an excellent fluorophore due to its high quantum yield and chemical stability. nih.gov By modifying the anthracene core with specific recognition moieties, probes can be designed to be highly selective for a particular target.
For instance, a structurally related anthracene carboxamide-based probe, mito-ACS, was developed for the detection of mitochondrial hypochlorite (ClO⁻). nih.govnih.gov This probe incorporates a thioether group that, upon oxidation by ClO⁻, leads to a significant change in the fluorescence of the anthracene core. nih.gov Similarly, another anthracene-based probe integrated with a thiophene moiety has been shown to selectively detect chromium (III) ions. nih.gov These examples highlight the versatility of the anthracene platform in designing fluorescent probes for various analytes. While specific probes based on this compound have not yet been reported, the presence of the aminoethyl and carboxamide groups provides handles for synthetic modification to create receptors for a wide range of target molecules.
Principles of "Turn-on" and "Turn-off" Sensing Mechanisms
The change in fluorescence upon analyte binding can manifest as either an increase ("turn-on") or a decrease ("turn-off") in emission intensity.
"Turn-on" Sensing: In a "turn-on" sensor, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon binding to the analyte, a chemical transformation or conformational change occurs that restores or enhances the fluorescence. nih.gov A common mechanism for this is the photoinduced electron transfer (PET) process. In the absence of the analyte, an electron-rich part of the molecule can quench the fluorescence of the anthracene core. Analyte binding can inhibit this PET process, leading to a "turn-on" of the fluorescence. For example, the aforementioned chromium (III) probe operates via a "turn-on" mechanism where the hydrolysis of a C=N bond, induced by the metal ion, liberates a highly fluorescent aminoanthracene derivative. nih.gov
"Turn-off" Sensing: Conversely, a "turn-off" sensor is initially fluorescent, and the fluorescence is quenched upon interaction with the analyte. This quenching can occur through several mechanisms, including energy transfer or the formation of a non-fluorescent complex with the analyte. While less common for anthracene-based probes which tend to be "turn-on", "turn-off" mechanisms are also a viable strategy for sensor design.
The design of this compound, with its potential for both electron donation from the amino group and hydrogen bonding from the amide, could be exploited to create either "turn-on" or "turn-off" sensors for various analytes.
Sensitivity, Selectivity, and Limit of Detection Studies
The performance of a fluorescent probe is characterized by several key parameters:
Sensitivity: This refers to how much the fluorescence signal changes in response to a change in analyte concentration. A highly sensitive probe will show a large change in fluorescence even for small amounts of the analyte.
Selectivity: A probe must be selective for its target analyte, meaning it should not show a significant response to other species present in the sample. The selectivity of the mito-ACS probe, for example, was demonstrated by testing its response to a variety of other reactive oxygen species and metal ions, with a significant fluorescence enhancement observed only for hypochlorite. nih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the probe. A lower LOD indicates a more sensitive probe. The mito-ACS probe for hypochlorite was reported to have a very low detection limit of 23 nM. nih.govnih.gov Another anthracene-based probe for chromium (III) reported a detection limit of 0.4 μM. nih.gov
These parameters are crucial for the practical application of any fluorescent probe and would need to be rigorously evaluated for any sensor developed from this compound.
| Probe | Analyte | Sensitivity | Selectivity | Limit of Detection (LOD) |
| mito-ACS | Hypochlorite (ClO⁻) | High fluorescence enhancement | High over other ROS and metal ions | 23 nM |
| ANT-Th | Chromium (III) (Cr³⁺) | Significant "turn-on" response | High over other metal ions | 0.4 μM |
Application in Complex Sample Matrices (excluding biological)
A major challenge in analytical chemistry is the detection of analytes in complex matrices, such as environmental water samples or industrial process streams. These samples often contain a multitude of interfering substances that can affect the performance of a fluorescent probe. Therefore, it is essential to validate the performance of a probe in the intended sample matrix.
While there is no specific information on the application of this compound in complex non-biological samples, the principles of such applications are well-established. For instance, an anthracene-based probe for chromium (III) was tested for its practical applicability by developing a simple test paper system for the rapid, naked-eye detection of the ion. nih.gov This demonstrates a move towards real-world applications outside of a controlled laboratory setting. For any probe based on this compound, extensive testing in relevant sample matrices would be necessary to ensure its reliability and accuracy.
Structural Modifications and Derivative Chemistry
Synthesis and Characterization of Anthracene-2-carboxamide Derivatives with Modified Aminoethyl Side Chains
The aminoethyl side chain of N-(2-Aminoethyl)anthracene-2-carboxamide provides a reactive handle for a variety of chemical transformations. The terminal primary amine can be readily N-alkylated or N-acylated to introduce a range of functional groups. For instance, reaction with alkyl halides can introduce simple alkyl chains of varying lengths, while treatment with acid chlorides or anhydrides can append aromatic or aliphatic amide functionalities.
The synthesis of N-(cyanomethyl) and N-(2-methoxy-1-cyanoethyl) derivatives of related anthracycline compounds has been reported, showcasing the feasibility of introducing cyano-containing groups to the amino side chain. nih.gov These modifications can significantly alter the steric bulk and electronic nature of the side chain, which in turn can influence intermolecular interactions and solubility. Characterization of these derivatives typically involves standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the covalent modification and Mass Spectrometry (MS) to verify the molecular weight.
Synthesis and Characterization of Anthracene-2-carboxamide Derivatives with Substitutions on the Anthracene (B1667546) Core
The anthracene core itself presents multiple positions for electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. Common modifications include the introduction of halogens (e.g., bromine), nitro groups, or additional aromatic rings. For example, the synthesis of 9,10-dibromoanthracene (B139309) and 9,10-dicyanoanthracene (B74266) are well-established procedures that can be adapted to the anthracene-2-carboxamide scaffold. mdpi.com
Metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer powerful methods for introducing aryl or vinyl groups onto the anthracene ring system. nih.gov These reactions typically require prior functionalization of the anthracene core with a halogen. The synthesis of 2-bromoanthracene (B1280076) from 2-aminoanthraquinone (B85984) has been described as a key step in creating more complex anthracene derivatives. researchgate.net The resulting substituted anthracenes can exhibit significantly altered electronic structures and photophysical behaviors. Characterization techniques such as X-ray crystallography are invaluable for determining the precise substitution pattern and the solid-state packing of these derivatives. researchgate.netnih.gov
Impact of Structural Variations on Photophysical Properties (e.g., Emission Wavelength, Quantum Yield)
The photophysical properties of anthracene derivatives are highly sensitive to structural modifications. The extended π-system of the anthracene core is responsible for its characteristic blue fluorescence. Substituents on the anthracene ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength. mdpi.com
Electron-donating groups, such as alkoxy or amino groups, tend to cause a red-shift in the emission spectrum, while electron-withdrawing groups can lead to a blue-shift. For example, decorating anthracene moieties with different functional groups changes their photochemical properties due to alterations in their electronic properties and intermolecular interactions. mdpi.com The fluorescence quantum yield, a measure of the efficiency of the emission process, is also strongly influenced by the molecular structure. Heavy atoms, such as bromine, can enhance intersystem crossing to the triplet state, leading to a decrease in fluorescence quantum yield. mdpi.com
The nature of the side chain can also play a role. Modifications that promote intermolecular π-π stacking or hydrogen bonding can lead to the formation of aggregates with distinct photophysical signatures, such as J-aggregates (red-shifted emission) or H-aggregates (blue-shifted and often quenched emission). mdpi.com
Table 1: Illustrative Impact of Substituents on Anthracene Photophysical Properties
| Derivative Type | Substituent | Typical Effect on Emission Wavelength | Typical Effect on Quantum Yield |
| Anthracene Core Substituted | Electron-donating (e.g., -OCH3) | Red-shift | May increase or decrease |
| Anthracene Core Substituted | Electron-withdrawing (e.g., -NO2) | Blue-shift | Often decreases |
| Anthracene Core Substituted | Halogen (e.g., -Br) | Minimal shift | Decreases (heavy atom effect) |
| Aminoethyl Side Chain Modified | Bulky groups | May inhibit aggregation, leading to sharper emission | May increase in solid state |
This table provides a generalized summary based on established principles of anthracene chemistry.
Influence of Structural Modifications on Supramolecular Recognition and Binding Affinity
The carboxamide and aminoethyl groups of this compound are capable of forming hydrogen bonds, making this molecule an excellent candidate for applications in supramolecular chemistry and molecular recognition. Modifications to both the side chain and the anthracene core can be strategically employed to enhance binding affinity and selectivity for specific guest molecules or ions.
For instance, elongating the aminoethyl side chain or introducing additional hydrogen bond donors/acceptors can create a more pre-organized binding pocket for a target analyte. Comparing the activity of related quinolone-carboxamide derivatives has shown that the presence of a nitrogen atom in a side chain can mediate hydrogen bond interactions with biological targets, and elongating a carboxamide side chain can improve activity, highlighting the importance of hydrogen bonding in ligand interactions. mdpi.com
Substituents on the anthracene core can also influence binding through steric effects or by modulating the electronic character of the aromatic system, which can affect cation-π or π-π stacking interactions with a guest.
Structure-Function Relationships in Materials and Sensing Applications
The ability to tune the photophysical and binding properties of this compound derivatives through synthetic modifications directly translates to their utility in materials and sensing applications. For example, anthracene-based compounds are widely investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The charge carrier mobility and emission color in these devices are directly related to the molecular structure and solid-state packing of the anthracene derivatives. researchgate.netnih.gov
In the realm of chemical sensing, the fluorescence of the anthracene unit can be modulated upon binding to a specific analyte. This "turn-on" or "turn-off" fluorescence response forms the basis of many chemosensors. By rationally designing the binding site through modifications to the aminoethyl side chain and the anthracene core, sensors with high selectivity and sensitivity for ions, small molecules, or biomacromolecules can be developed. The introduction of specific functional groups can tailor the sensor to a particular target.
Development of Polymer-Supported or Immobilized Derivatives
To enhance their practical utility and reusability, this compound derivatives can be immobilized on solid supports or incorporated into polymeric materials. The aminoethyl side chain provides a convenient point of attachment for covalent linkage to a polymer backbone or a solid surface, such as silica (B1680970) gel or glass slides.
For example, the primary amine can be reacted with a polymer bearing electrophilic groups (e.g., epoxy or isocyanate functionalities). Alternatively, the anthracene derivative can be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, and then copolymerized with other monomers to create a functional polymer. These polymer-supported systems can be used as recyclable fluorescent probes or as active components in sensing films and membranes.
Future Research Directions and Emerging Paradigms
Integration with Machine Learning and Artificial Intelligence for Material Design and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science by dramatically accelerating the design and discovery process. nih.govnih.gov Instead of relying solely on traditional, time-intensive trial-and-error experimentation, researchers can leverage algorithms to explore vast chemical spaces and predict material properties with remarkable speed and accuracy. nih.govresearchgate.net
For N-(2-Aminoethyl)anthracene-2-carboxamide, ML models can be trained on existing data from other anthracene (B1667546) derivatives to predict key properties such as photoluminescence quantum yield, electronic bandgap, and charge carrier mobility. rsc.org Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), could design novel derivatives of the core structure with optimized characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or sensors. nih.gov For instance, an ML-driven workflow could screen thousands of virtual modifications to the parent molecule—substituting different groups on the anthracene ring or altering the linker—to identify candidates with superior electronic properties. youtube.com This data-driven approach not only accelerates discovery but also has the potential to uncover non-intuitive structure-property relationships that can guide future synthetic efforts. nih.gov
High-Throughput Screening Methodologies for Functional Material Discovery
High-throughput screening (HTS) provides the experimental framework necessary to validate the predictions of computational models and rapidly assess the functional properties of new materials. By automating synthesis and characterization, HTS allows for the parallel evaluation of large libraries of compounds. nih.gov A strategy combining diversity-oriented synthesis with virtual screening could systematically explore the chemical space around this compound to identify optimal candidates for various applications. acs.org
An HTS campaign could involve synthesizing a library of derivatives in microplates, followed by automated spectroscopic analysis to measure fluorescence, absorption spectra, and environmental sensitivity. For example, screening for solvatochromism or ion-binding could quickly identify candidates for chemical sensors. Droplet-based microfluidics represents an even more advanced HTS platform, enabling millions of individual functional assays to be performed in a short period, a technique that could be adapted to screen for functionalities like specific catalytic activity or binding affinity. nih.gov This rapid experimental feedback is crucial for refining ML models and steering the discovery process toward functional materials. acs.org
Below is a hypothetical data table illustrating the output of an HTS campaign for derivatives of this compound aimed at discovering efficient blue-light emitters.
Interactive Table: High-Throughput Screening of this compound Derivatives
| Compound ID | Modification | Fluorescence Peak (nm) | Quantum Yield (%) |
| AEAC-001 | Parent Compound | 425 | 35 |
| AEAC-002 | 9-Phenyl substitution | 430 | 55 |
| AEAC-003 | 9,10-Diphenyl substitution | 445 | 78 |
| AEAC-004 | 4-Cyano substitution | 450 | 62 |
| AEAC-005 | 4,5-Difluoro substitution | 418 | 45 |
Advanced Computational Modeling for Predicting Complex System Behavior
Beyond initial property prediction, advanced computational modeling offers deep insights into the behavior of molecules in complex environments. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to precisely calculate the frontier molecular orbitals (HOMO and LUMO), predict absorption and emission spectra, and understand the nature of electronic transitions. mdpi.comrsc.org Such calculations are vital for understanding the photophysical properties of this compound and its derivatives. mdpi.com
Molecular dynamics (MD) simulations can predict how these molecules self-assemble in solution or in the solid state, a critical factor for controlling the morphology and performance of thin-film devices. For instance, MD could model the π-stacking interactions between anthracene cores, which govern charge transport in organic semiconductors. researchgate.net Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can model the molecule's interaction with a biological target or a metallic nanoparticle, providing insights for applications in bioimaging or hybrid materials. rsc.org These advanced models allow researchers to build a bottom-up understanding of material behavior, from single-molecule properties to bulk system performance.
Below is a table of hypothetical data from DFT calculations on modified this compound structures.
Interactive Table: Predicted Electronic Properties via DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Predicted Emission Color |
| AEAC (Parent) | -5.8 | -2.1 | 3.7 | Violet-Blue |
| AEAC-9,10-dicyano | -6.2 | -2.8 | 3.4 | Blue |
| AEAC-triphenylamine | -5.2 | -2.0 | 3.2 | Green-Blue |
| AEAC-carbazole | -5.4 | -2.1 | 3.3 | Blue |
Development of Multi-Stimuli Responsive Materials
Smart materials that respond to external stimuli are at the forefront of materials innovation. The this compound structure is intrinsically suited for the development of multi-stimuli responsive systems. The anthracene core is photoresponsive, capable of undergoing a reversible [4+4] photocycloaddition upon exposure to UV light, which can alter its fluorescence and structure. researchgate.netmdpi.com This property alone makes it a candidate for photoswitches and data storage.
The aminoethyl and carboxamide groups add further layers of functionality. The amine group can be protonated or deprotonated, making the molecule's properties sensitive to pH. Both the amine and amide can act as hydrogen bond donors and acceptors and as coordination sites for metal ions, introducing chemo-responsive behavior. researchgate.net By combining these features, a single material based on this molecule could respond to light, pH, and the presence of specific ions, making it a "multi-stimuli" responsive system. researchgate.netnih.gov Such materials could find applications in targeted drug delivery, where a change in local pH triggers a response, or in sophisticated sensors that use multiple inputs for higher selectivity.
Exploration of this compound in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the processability and functional diversity of organic molecules with the stability and performance of inorganic materials. The this compound molecule is an excellent candidate for the organic component in such hybrids. The terminal amine and amide functionalities are ideal for binding to metal centers to form metal-organic frameworks (MOFs) or for grafting onto the surface of inorganic nanoparticles like quantum dots or gold nanoparticles. nih.gov
Incorporating this molecule as a linker in a MOF could create a framework with intrinsic fluorescence, where the porosity could be used for chemical sensing or gas storage. youtube.com When attached to plasmonic nanoparticles, the molecule's fluorescence could be modulated by the nanoparticle's localized surface plasmon resonance (LSPR), leading to advanced sensing platforms. Furthermore, coordination with lanthanide metals, such as Europium(III), could produce highly luminescent hybrid materials via the "antenna effect," where the anthracene unit absorbs light efficiently and transfers the energy to the metal ion, resulting in sharp, line-like emission. nih.gov
Interdisciplinary Research Avenues in Advanced Chemical Engineering and Nanoscience
The full realization of this compound's potential requires a deeply interdisciplinary approach. Organic chemists are needed to synthesize the molecule and its derivatives with precision. nih.gov Materials scientists and physicists are required to characterize its photophysical and electronic properties and fabricate it into devices. rsc.org
Advanced chemical engineering plays a crucial role in optimizing the synthesis at scale and developing processes for device fabrication, such as thin-film deposition and patterning. researchgate.net Nanoscience offers the tools to study and manipulate the molecule at the nanoscale, exploring its self-assembly into wires, vesicles, or other ordered structures. The convergence of these fields could lead to innovations in areas ranging from flexible electronics and printable sensors to new platforms for bioimaging and theranostics. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Aminoethyl)anthracene-2-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via condensation of anthracene-2-carboxylic acid chloride with 2-aminoethylamine. Key steps include:
- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
- Dropwise addition of 2-aminoethylamine in anhydrous dichloromethane under nitrogen atmosphere.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Adjust molar ratios (1:1.2 acid chloride:amine) to minimize unreacted starting material. Yield improvements (>75%) are achieved by maintaining temperatures below 25°C to prevent side reactions .
Q. How is thermal stability assessed for this compound, and what parameters define its decomposition profile?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min, 25–500°C).
- Data :
| Technique | Decomposition Onset (°C) | Peak (°C) | Mass Loss (%) |
|---|---|---|---|
| TGA | 298 | 320 | 95% |
| DSC | N/A | 315 (Endo) | N/A |
- Interpretation : Sharp single-stage decomposition >300°C indicates high thermal stability. Endothermic peaks correlate with mesophasic transitions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- UV-Vis : Anthracene core absorption at λmax = 365 nm (π→π* transitions).
- Fluorescence : Emission at λem = 420–450 nm (solvent-dependent).
- IR : Amide C=O stretch at ~1650 cm⁻¹; N-H bend (amine) at ~1550 cm⁻¹.
- ¹H NMR : Anthracene aromatic protons (δ 7.8–8.5 ppm); methylene groups in aminoethyl chain (δ 2.6–3.1 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal data between this compound and its gel composites?
- Case Study : Conflicting TGA data in gel composites (e.g., mustard oil gels) show broader decomposition ranges vs. pure compound.
- Approach :
- Compare gelator-to-oil ratios (e.g., 5–15 wt%).
- Analyze DSC thermograms for overlapping endothermic events (e.g., oil vs. gel transitions).
- Use variable heating rates (5–20°C/min) to isolate kinetic effects.
Q. What role does the aminoethyl group play in supramolecular assembly, and how can cocrystal formation be engineered?
- Mechanism : The aminoethyl group enables hydrogen bonding with carbonyl or hydroxyl moieties in coformers (e.g., benzothiazole derivatives).
- Methodology :
- Dissolve compound and coformer (1:1 molar ratio) in ethanol.
- Slow evaporation yields cocrystals; validate via PXRD (e.g., new Bragg peaks at 2θ = 12.5°, 17.8°).
- Application : Enhanced photophysical properties (e.g., red-shifted fluorescence) in cocrystals with 2-aminobenzothiazole .
Q. How do functional group modifications (e.g., fluorophenyl substitution) impact the compound’s reactivity in medicinal chemistry applications?
- Case Study : Analog synthesis (e.g., N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide) .
- Analysis :
- Fluorine increases electron-withdrawing effects, altering HOMO-LUMO gaps (evidenced by UV-Vis redshift).
- Amide linkage stability tested via hydrolysis (pH 1–14): Degradation <5% at pH 7 after 24 hrs.
- Design Strategy : Introduce electron-deficient substituents to enhance binding affinity with target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
